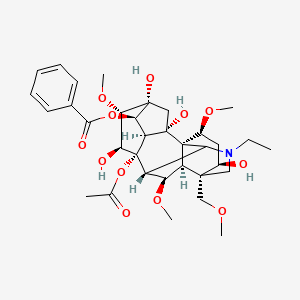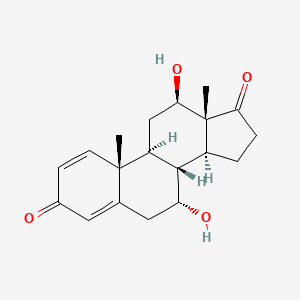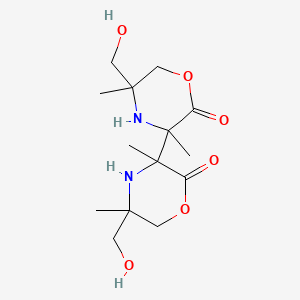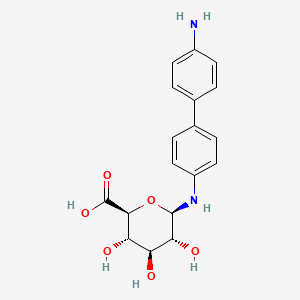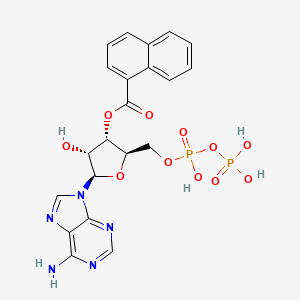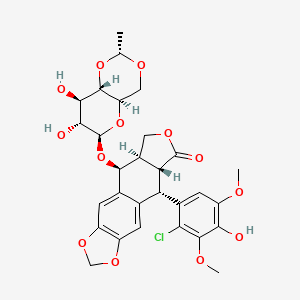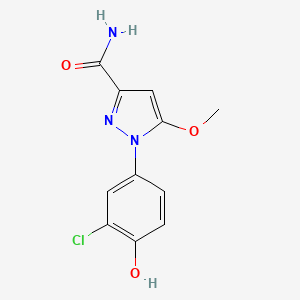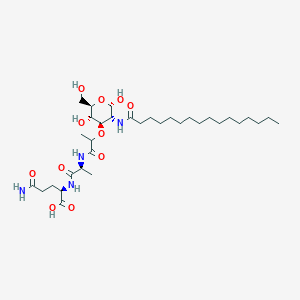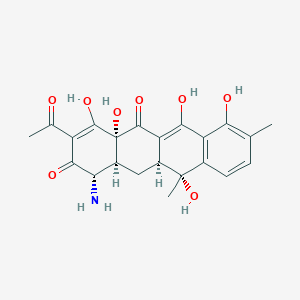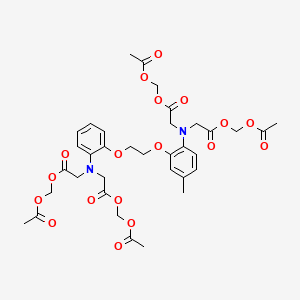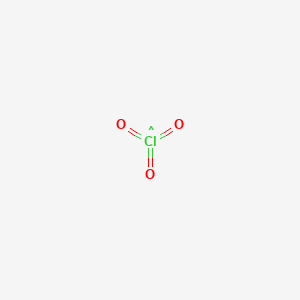
Chlorine trioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chlorine trioxide is a chlorine oxide and an inorganic radical.
Applications De Recherche Scientifique
1. Application in Analytical Chemistry
Chlorine trioxide has been explored in analytical chemistry applications. For instance, Grondelle and Zeen (1980) utilized tungsten trioxide in the coulometric determination of total chlorine in various materials, highlighting its potential in analytical methods involving chlorine detection (Grondelle & Zeen, 1980).
2. Role in Endodontics
In the field of endodontics, chlorine trioxide derivatives, particularly Mineral Trioxide Aggregate (MTA), have been extensively studied. Parirokh and Torabinejad (2010) detailed the clinical applications, drawbacks, and mechanism of action of MTA, emphasizing its importance in dental treatments (Parirokh & Torabinejad, 2010).
3. Usage in Paediatric Dentistry
Srinivasan, Waterhouse, and Whitworth (2009) reviewed the use of MTA in paediatric dentistry, demonstrating its effectiveness in various dental procedures for children (Srinivasan, Waterhouse, & Whitworth, 2009).
4. Applications in Material Science
Chlorine trioxide has implications in material science as well. Symons (1971) studied the electron spin resonance of γ-irradiated sodium chlorate, linking it to chlorine trioxide, thereby indicating its potential in studying material properties (Symons, 1971).
5. Catalytic Applications
In catalysis, Hansen and Espenson (1995) found that methylrhenium trioxide can catalyze the oxidation of chloride ions, showcasing an application of chlorine trioxide in chemical reactions (Hansen & Espenson, 1995).
6. In Chemical Reactions and Syntheses
Cunin et al. (2002) conducted a study on anhydrous gold perchlorato complex formation involving chlorine trioxide, underlining its utility in chemical syntheses (Cunin et al., 2002).
7. Exploration in Flame-Retardant Research
Chlorine trioxide plays a role in the development of flame-retardant materials. Research by Inagaki, Hamajima, and Katsuura (1978) on the flame-retardant action of chlorine compounds and antimony trioxide on cellulose fabric illustrates this application (Inagaki, Hamajima, & Katsuura, 1978).
Propriétés
Numéro CAS |
13932-10-0 |
|---|---|
Formule moléculaire |
ClO3 |
Poids moléculaire |
83.45 g/mol |
InChI |
InChI=1S/ClO3/c2-1(3)4 |
Clé InChI |
TVWHTOUAJSGEKT-UHFFFAOYSA-N |
SMILES |
O=Cl(=O)=O |
SMILES canonique |
O=Cl(=O)=O |
Autres numéros CAS |
13932-10-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



